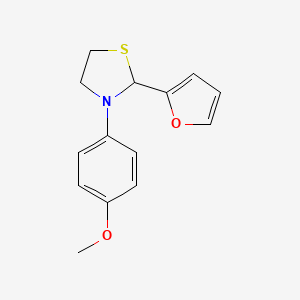
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including medicine, agriculture, and environmental science. In
作用机制
The mechanism of action of 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes and the modulation of cellular signaling pathways. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine has a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, it has been shown to have high stability, making it a reliable compound for use in experiments. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, it could be studied for its potential use in agriculture and environmental science, particularly as a natural alternative to synthetic pesticides and fungicides. Finally, research could be conducted to develop new synthesis methods for the compound, which could help to increase its availability for use in scientific research.
合成方法
The synthesis of 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine can be achieved through a variety of methods, including the reaction of 2-furylcarbonyl chloride with 4-methoxyaniline in the presence of a base, such as triethylamine. Another method involves the reaction of 2-furylthiocyanate with 4-methoxyaniline in the presence of a base, such as sodium hydroxide. Both methods result in the formation of the desired compound with high yields.
科学研究应用
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine has been shown to have a variety of potential applications in scientific research. For example, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in agriculture and environmental science.
属性
IUPAC Name |
2-(furan-2-yl)-3-(4-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-6-4-11(5-7-12)15-8-10-18-14(15)13-3-2-9-17-13/h2-7,9,14H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBZBJLQWXQFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSC2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

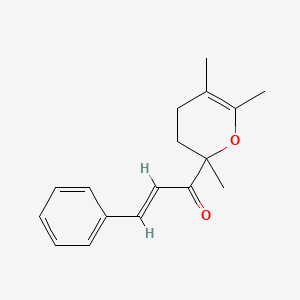

![4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)
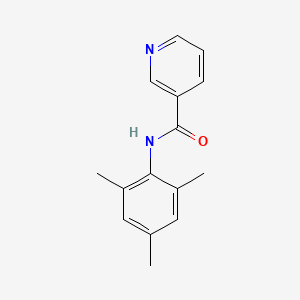
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)
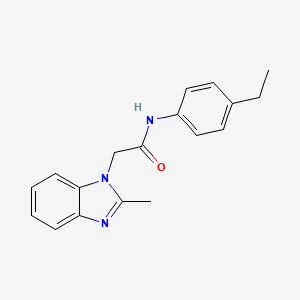
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)
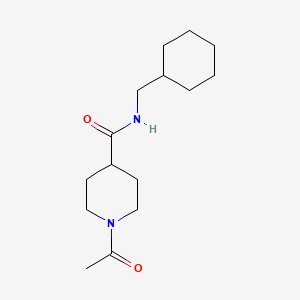
![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)